
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a synthetic compound characterized by its unique structure, which combines elements of isoquinoline, pyrazole, and pyrrole groups
准备方法
Synthetic Routes and Reaction Conditions
To synthesize (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone, a multi-step process is employed. The initial step often involves the formation of the 3,4-dihydroisoquinoline core through cyclization reactions of appropriate precursors under acidic or basic conditions.
The subsequent step typically involves the synthesis of the pyrazole ring, often through the reaction of hydrazines with 1,3-dicarbonyl compounds under reflux conditions. The final step comprises the condensation of the pyrazole derivative with the 3,4-dimethylphenyl-substituted pyrrole, often facilitated by a strong base and high temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of these reaction conditions to maximize yield and minimize production costs. Techniques such as microwave-assisted synthesis or continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
The compound undergoes several types of chemical reactions, such as:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, which may alter the methanone group or the aromatic rings.
Reduction: Reduction reactions, typically with hydrogen or metal hydrides, can target the carbonyl group, leading to the formation of alcohol derivatives.
Substitution: Various electrophilic and nucleophilic substitution reactions can modify the aromatic and heterocyclic rings.
Common Reagents and Conditions
Reagents like N-bromosuccinimide (NBS) for bromination or lithium aluminum hydride (LiAlH4) for reduction are commonly used. Conditions often involve controlled temperature ranges and inert atmospheres to prevent side reactions.
Major Products
Products from these reactions vary, including alcohols, brominated derivatives, and various substituted aromatic compounds depending on the type and site of reaction.
科学研究应用
In Chemistry
In chemistry, the compound serves as a versatile intermediate for creating complex molecular architectures. It's used in the synthesis of heterocyclic compounds which are crucial in many pharmaceuticals.
In Biology and Medicine
The biological activity of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is of significant interest. It could potentially act as an inhibitor for enzymes or as a ligand for certain receptors, making it valuable in drug discovery and development.
In Industry
In industrial applications, this compound might be used in the development of new materials or as a precursor in the manufacturing of fine chemicals and specialty materials.
作用机制
The mechanism by which this compound exerts its effects typically involves interaction with biological macromolecules such as proteins or nucleic acids. The molecular targets can include enzymes, receptors, or other cellular proteins where it may act through inhibition or modulation of activity, often involving binding to the active site or allosteric sites, leading to altered cellular pathways and responses.
相似化合物的比较
Compared to other similar compounds, such as those containing isoquinoline or pyrazole groups independently, this compound's uniqueness lies in its hybrid structure, which confers distinct properties and potential activities. Similar compounds include:
3,4-Dihydroisoquinoline derivatives
1-Phenylpyrazole derivatives
Pyrrole-substituted aromatics
This unique combination of functional groups in (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone allows for more complex interactions and potentially broader applications across various scientific fields.
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(3,4-dimethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-18-9-10-22(15-19(18)2)29-24(27-12-5-6-13-27)23(16-26-29)25(30)28-14-11-20-7-3-4-8-21(20)17-28/h3-10,12-13,15-16H,11,14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZJSQVSPZOVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC4=CC=CC=C4C3)N5C=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
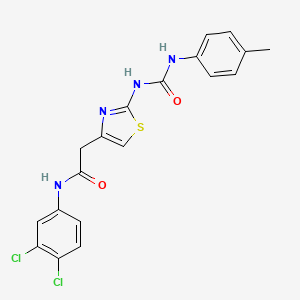
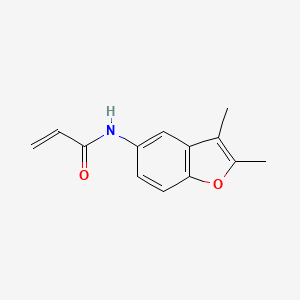
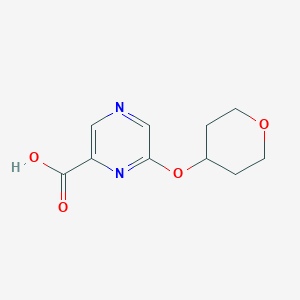
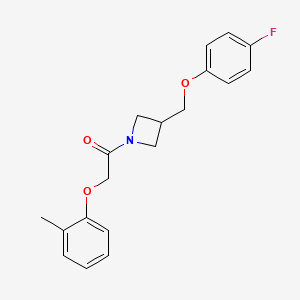


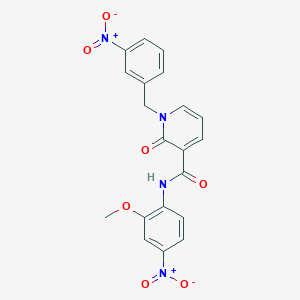
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2769774.png)
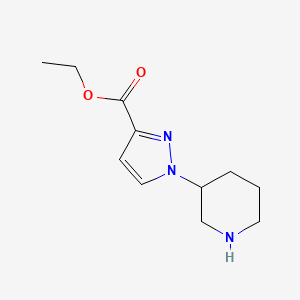
![3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2769777.png)
![6-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2769778.png)
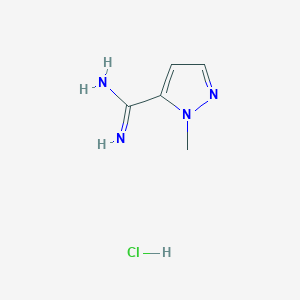
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzamide](/img/structure/B2769780.png)
![1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2769781.png)
